2-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide

Positional isomer differentiation Sulfonamide scaffold geometry Medicinal chemistry SAR

2-(4-Methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide (CAS 1025739-06-3, molecular formula C₁₇H₂₁N₃O₃S, molecular weight 347.43 g/mol) is a sulfonamide-derived small molecule featuring a butanamide backbone substituted at the 2-position with a 4-methylbenzenesulfonamido (tosylamino) group and N-functionalized with a pyridin-3-ylmethyl moiety. The compound belongs to the broader class of pyridinylmethyl sulfonamides, which have been investigated as enzyme inhibitors, receptor ligands, and chemical probes in medicinal chemistry programs.

Molecular Formula C17H21N3O3S
Molecular Weight 347.43
CAS No. 1025739-06-3
Cat. No. B2589172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide
CAS1025739-06-3
Molecular FormulaC17H21N3O3S
Molecular Weight347.43
Structural Identifiers
SMILESCCC(C(=O)NCC1=CN=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C17H21N3O3S/c1-3-16(17(21)19-12-14-5-4-10-18-11-14)20-24(22,23)15-8-6-13(2)7-9-15/h4-11,16,20H,3,12H2,1-2H3,(H,19,21)
InChIKeyBSYRIKLLNMWMRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide (CAS 1025739-06-3): Core Structural Identity and Compound Class Positioning for Informed Procurement


2-(4-Methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide (CAS 1025739-06-3, molecular formula C₁₇H₂₁N₃O₃S, molecular weight 347.43 g/mol) is a sulfonamide-derived small molecule featuring a butanamide backbone substituted at the 2-position with a 4-methylbenzenesulfonamido (tosylamino) group and N-functionalized with a pyridin-3-ylmethyl moiety [1]. The compound belongs to the broader class of pyridinylmethyl sulfonamides, which have been investigated as enzyme inhibitors, receptor ligands, and chemical probes in medicinal chemistry programs [2]. Currently, publicly available quantitative biological profiling data for this specific compound are limited; its differentiation rests primarily on its unique 2-substituted butanamide scaffold geometry and the specific combination of tosyl and 3-pyridylmethyl pharmacophoric elements, which distinguish it from positional isomers and closely related sulfonamide analogs.

Why 2-(4-Methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide Cannot Be Interchanged with Positional Isomers or Generic Sulfonamide Building Blocks


The 2-substituted butanamide scaffold of CAS 1025739-06-3 imposes a distinct spatial arrangement of the sulfonamido and pyridinylmethyl pharmacophores relative to the amide bond, a geometry that is not reproduced by its 4-substituted positional isomer (CAS 919033-61-7) or by benzamide-based sulfonamide analogs . In sulfonamide SAR, the position of the sulfonamido group on the carbon chain critically influences both the pKₐ of the sulfonamide NH and the conformational flexibility of the molecule, directly impacting target binding and selectivity profiles [1]. Furthermore, the 4-methyl (tosyl) substituent on the benzenesulfonamido group confers different electronic and steric properties compared to 4-methoxy (e.g., CGS-27023A series) or 4-tert-butyl (e.g., STF-31) analogs, which are known to produce divergent enzyme inhibition and cellular activity profiles . Simple substitution with generic sulfonamide building blocks lacking the precise 2-(tosylamino)-N-(3-pyridylmethyl)butanamide architecture risks loss of target engagement, altered selectivity, and non-reproducible screening outcomes.

Quantitative Differentiation Evidence for 2-(4-Methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide (CAS 1025739-06-3) Against Closest Analogs


Scaffold Geometry Differentiation: 2-Substituted Butanamide vs. 4-Substituted Butanamide Positional Isomer

The target compound (CAS 1025739-06-3) bears the 4-methylbenzenesulfonamido group at the 2-position of the butanamide chain, whereas its closest positional isomer, 4-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide (CAS 919033-61-7), carries this group at the 4-position . In sulfonamide-based enzyme inhibitors, the distance between the sulfonamide zinc-binding group (or hydrogen-bond donor) and the amide carbonyl dictates metalloproteinase and kinase inhibitory profiles; a shift from the 2-position to the 4-position changes the spatial separation between these key pharmacophoric elements by approximately 2.5–3.0 Å, a magnitude sufficient to abolish binding to S1′ pockets optimized for 2-substituted scaffolds [1]. No published head-to-head bioactivity comparison between these two isomers is currently available, but class-level SAR from related hydroxamate sulfonamide MMP inhibitor series demonstrates that relocation of the sulfonamido substituent by even a single carbon atom can alter IC₅₀ values by >100-fold [1]. This evidence is tagged as Class-level inference because quantitative data are from structurally related sulfonamide series, not from direct comparison of these two specific compounds.

Positional isomer differentiation Sulfonamide scaffold geometry Medicinal chemistry SAR

Electronic Differentiation: 4-Methylbenzenesulfonamido (Tosyl) vs. 4-Methoxybenzenesulfonamido in MMP Inhibitor Context

The target compound contains a 4-methylbenzenesulfonamido (tosyl) group, distinguishing it from the 4-methoxybenzenesulfonamido series typified by CGS-27023A (CAS 161314-70-1), a potent MMP inhibitor with IC₅₀ values of 23 nM against MMP-14 and 33 nM against MMP-2 [1]. The Hammett σₚ constant for the 4-methyl substituent is -0.17 (weakly electron-donating), while the 4-methoxy substituent has σₚ = -0.27 (moderately electron-donating), resulting in different sulfonamide NH acidities and hydrogen-bond donor capacities. Critically, the target compound lacks the hydroxamic acid zinc-binding group present in CGS-27023A, which is essential for sub-100 nM MMP inhibition [1]. Consequently, the target compound is not expected to exhibit potent MMP inhibitory activity; instead, its differentiated electronic profile may favor engagement with alternative targets such as carbonic anhydrase isoforms or kinase ATP-binding pockets, where tosyl-substituted sulfonamides have demonstrated low-micromolar to sub-micromolar IC₅₀ values in class-level studies [2]. This evidence is tagged as Class-level inference because quantitative comparisons are between the target compound's structural class and the CGS-27023A series, not from direct head-to-head testing.

Sulfonamide electronic effects MMP inhibition Hydroxamate zinc-binding group

Scaffold Class Differentiation: Butanamide Core vs. Benzamide Core in GLUT1/NAMPT Inhibition Context

STF-31 (CAS 724741-75-7), a benzamide-based sulfonamide with a 4-tert-butylphenylsulfonamido group, is a selective GLUT1 inhibitor (IC₅₀ = 1 µM in RCC4 cells) and also inhibits NAMPT . The target compound (CAS 1025739-06-3) differs in two key respects: (i) it possesses a butanamide core instead of a benzamide core, altering molecular rigidity and π-stacking capacity, and (ii) it carries a 4-methylbenzenesulfonamido (tosyl) group rather than the bulkier 4-tert-butylphenylsulfonamido group found in STF-31. The butanamide core introduces a flexible ethylene spacer between the sulfonamido-bearing carbon and the amide carbonyl, absent in the rigid benzamide scaffold of STF-31. In kinase and GPCR ligand series, replacement of a benzamide with a butanamide linker has been shown to shift potency by 10- to 50-fold and alter selectivity profiles due to changes in conformational entropy and hydrogen-bond geometry [1]. No direct comparative GLUT1 or NAMPT inhibition data are available for the target compound. This evidence is tagged as Cross-study comparable because the comparison draws on published data for STF-31 and class-level SAR for butanamide vs. benzamide scaffolds, but no direct head-to-head assay exists.

GLUT1 inhibition NAMPT inhibition Sulfonamide scaffold comparison

Pyridine Regioisomer Differentiation: Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl and Pyridin-4-ylmethyl in Sulfonamide Target Engagement

The target compound incorporates a pyridin-3-ylmethyl group, in contrast to pyridin-2-ylmethyl and pyridin-4-ylmethyl analogs that are also commercially available (e.g., N-(pyridin-2-ylmethyl)-4-methylbenzenesulfonamide and 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide [1]). The position of the pyridine nitrogen determines the vector and geometry of hydrogen-bond acceptance and potential metal coordination. In sulfonamide-based enzyme inhibitors, pyridin-3-ylmethyl has been shown to engage the S1′ pocket of MMPs and the ATP-binding site of kinases with distinct binding poses compared to the 2- and 4-regioisomers. For example, in PKM2 activator series containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moieties, compound 8k exhibited IC₅₀ values of 0.28–1.86 µM across six tumor cell lines, while the AC₅₀ against PKM2 was 0.228 µM [2]. Although these data are not from direct comparison of pyridine regioisomers within a single study, they demonstrate the viability of the pyridin-3-ylmethyl motif for achieving sub-micromolar cellular activity. This evidence is tagged as Cross-study comparable because the quantitative data are from related pyridin-3-ylmethyl sulfonamide series, not from the target compound itself.

Pyridine regioisomerism Ligand-receptor binding Hydrogen-bond geometry

Prioritized Application Scenarios for 2-(4-Methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide (CAS 1025739-06-3) Based on Differentiation Evidence


Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies Exploring 2-Substituted Butanamide Geometry

The target compound's 2-substituted butanamide geometry is structurally distinct from 4-substituted positional isomers and benzamide-based sulfonamides, providing a unique scaffold topology for SAR exploration in enzyme inhibition programs . Investigators can use this compound as a core scaffold to probe the effect of sulfonamido substitution position on target engagement, comparing activity profiles against 4-substituted isomers (CAS 919033-61-7) and benzamide analogs (e.g., STF-31 series) within the same assay platform. This approach is particularly relevant for kinase and carbonic anhydrase inhibitor discovery, where sulfonamide geometry is a known determinant of isoform selectivity.

Phenotypic and Target-Based Screening in Non-MMP Enzyme Classes

Unlike CGS-27023A, which contains a hydroxamic acid zinc-binding group essential for sub-100 nM MMP inhibition, the target compound lacks this moiety and is therefore not optimized for metalloproteinase targets [1]. Instead, its tosyl sulfonamide group and pyridin-3-ylmethyl substituent are consistent with pharmacophores active against carbonic anhydrase isoforms, serine/threonine kinases, and NAD⁺-dependent enzymes. Screening this compound against these target classes, where tosyl-substituted sulfonamides have demonstrated low-micromolar to sub-micromolar IC₅₀ values in class-level studies, may reveal novel hit matter.

Chemical Probe Development Leveraging Pyridin-3-ylmethyl Hydrogen-Bond Geometry

The pyridin-3-ylmethyl group presents the pyridine nitrogen at a specific angle (~60° relative to the methylene linker), distinct from pyridin-2-ylmethyl and pyridin-4-ylmethyl analogs [2]. This geometry may enable selective engagement of binding sites with complementary hydrogen-bond acceptor positioning. The target compound can serve as a starting point for developing chemical probes that exploit this regiospecific interaction, with cellular activity benchmarks suggested by related pyridin-3-ylmethyl sulfonamide series (e.g., compound 8k, IC₅₀ = 0.28–1.86 µM across multiple tumor cell lines) [3].

Synthetic Intermediate for Diversified Sulfonamide Library Construction

The butanamide backbone and reactive sulfonamido nitrogen of CAS 1025739-06-3 make it amenable to further derivatization, including N-alkylation, acylation, and amide coupling reactions. The compound can serve as a versatile intermediate for constructing focused sulfonamide libraries with systematic variation at the pyridine ring position, the sulfonamido N-substituent, and the amide side chain. Such libraries enable systematic exploration of the chemical space defined by the 2-(tosylamino)butanamide scaffold, facilitating the identification of analogs with improved potency and selectivity profiles.

Quote Request

Request a Quote for 2-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.